molecular formula C17H18O5 B11159069 Methyl 2-[(6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]propanoate CAS No. 307548-91-0

Methyl 2-[(6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]propanoate

Cat. No.: B11159069
CAS No.: 307548-91-0
M. Wt: 302.32 g/mol
InChI Key: HUEQCELAOKWRNB-UHFFFAOYSA-N
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Description

Methyl 2-[(6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]propanoate is a synthetic cyclopenta[c]chromene derivative with a methyl ester functional group. The compound is hypothesized to derive from its carboxylic acid counterpart, 2-[(6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]propanoic acid (CAS 307548-90-9, C₁₆H₁₆O₅), which has a molecular weight of 288.29 g/mol, a logP (XLogP3) of 2.6, and hydrogen-bonding capacity (1 donor, 5 acceptors) . The esterification of the carboxylic acid group would replace the -OH with -OCH₃, increasing lipophilicity and altering solubility and reactivity.

Properties

CAS No.

307548-91-0

Molecular Formula

C17H18O5

Molecular Weight

302.32 g/mol

IUPAC Name

methyl 2-[(6-methyl-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl)oxy]propanoate

InChI

InChI=1S/C17H18O5/c1-9-14(21-10(2)16(18)20-3)8-7-12-11-5-4-6-13(11)17(19)22-15(9)12/h7-8,10H,4-6H2,1-3H3

InChI Key

HUEQCELAOKWRNB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=C1OC(=O)C3=C2CCC3)OC(C)C(=O)OC

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

The esterification proceeds via protonation of the carboxylic acid’s carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon. Methanol acts as both the solvent and nucleophile, facilitating nucleophilic acyl substitution. Typical conditions include:

  • Molar ratio : 1:5 (acid:methanol)

  • Catalyst loading : 1–2% v/v H₂SO₄

  • Temperature : 65–70°C (reflux)

  • Duration : 6–12 hours.

The reaction’s progress is monitored via thin-layer chromatography (TLC) or infrared spectroscopy (IR) to track the disappearance of the carboxylic acid’s O–H stretch (~2500–3300 cm⁻¹) and the emergence of the ester carbonyl peak (~1720–1740 cm⁻¹).

Workup and Purification

Post-reaction, the mixture is neutralized with a saturated sodium bicarbonate solution, followed by extraction with dichloromethane (DCM) or ethyl acetate. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure. Crude product purification is achieved via flash column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures.

Continuous Flow Synthesis for Industrial-Scale Production

To enhance efficiency and scalability, continuous flow reactors have been adapted for this ester’s synthesis. This method reduces reaction times and improves yield consistency compared to batch processes.

Reactor Design and Parameters

  • Reactor type : Tubular flow reactor with immobilized acid catalysts (e.g., Amberlyst-15).

  • Residence time : 30–60 minutes.

  • Temperature : 70–80°C.

  • Pressure : 2–3 bar.

The continuous system allows for real-time monitoring and automated adjustment of flow rates, ensuring optimal stoichiometric ratios and minimizing side reactions.

Advantages Over Batch Processing

  • Higher throughput : 5–10 kg/day production capacity.

  • Reduced waste : Catalyst reuse and solvent recycling systems lower environmental impact.

  • Consistency : >95% purity without additional purification steps.

Alternative Catalytic Approaches

Lewis Acid-Catalyzed Esterification

Recent patents describe the use of boron tribromide (BBr₃) in dichloromethane (DCM) to facilitate esterification under milder conditions. While BBr₃ is typically employed for demethylation, its role here involves activating the carboxylic acid via coordination to the carbonyl oxygen, enabling nucleophilic attack by methanol at ambient temperatures.

Conditions :

  • Catalyst loading : 1.5 equivalents BBr₃.

  • Temperature : 25°C.

  • Duration : 2–4 hours.

This method avoids high temperatures, making it suitable for acid-sensitive substrates.

Enzymatic Esterification

Preliminary studies explore lipase-based catalysts (e.g., Candida antarctica lipase B) for greener synthesis. The enzyme catalyzes the transesterification of vinyl esters with the target acid, though yields remain moderate (50–60%).

Critical Analysis of Methodologies

Yield and Purity Comparison

MethodYield (%)Purity (%)Scale Suitability
Acid-catalyzed batch75–8590–95Lab/industrial
Continuous flow88–9295–98Industrial
BBr₃-catalyzed70–7585–90Lab
Enzymatic50–6080–85Lab

Challenges and Optimizations

  • Byproduct formation : Dimethyl ether generation in acid-catalyzed methods is mitigated via controlled methanol dosing.

  • Catalyst deactivation : In continuous systems, periodic regeneration of immobilized catalysts with dilute HCl restores activity.

  • Solvent selection : Switching from methanol to mixed solvents (e.g., methanol/toluene) improves solubility of the cyclopenta[c]chromen precursor.

Structural and Analytical Validation

Post-synthesis characterization employs:

  • NMR spectroscopy :

    • ¹H NMR : Methyl ester singlet at δ 3.65–3.70 ppm; cyclopenta[c]chromen aromatic protons at δ 6.70–7.60 ppm.

    • ¹³C NMR : Ester carbonyl at δ 170–172 ppm; ketone carbonyl at δ 195–198 ppm.

  • High-resolution mass spectrometry (HRMS) : Molecular ion peak at m/z 330.4 (C₁₇H₁₈O₅) .

Chemical Reactions Analysis

Hydrolysis Reactions

The ester group undergoes hydrolysis under acidic or basic conditions to yield corresponding carboxylic acids or carboxylate salts.

Reaction Conditions Products Catalysts/Notes
Acidic (H₂SO₄, reflux)2-[(6-Methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]propanoic acid + methanolReaction favors ester cleavage via protonation of the carbonyl oxygen .
Basic (NaOH, aqueous ethanol)Sodium 2-[(6-methyl-4-oxo-tetrahydrochromen-7-yl)oxy]propanoate + methanolSaponification proceeds via nucleophilic attack by hydroxide ions.

Key Findings :

  • Hydrolysis kinetics are pH-dependent, with basic conditions accelerating saponification.

  • The tetrahydrochromene moiety remains intact during hydrolysis, confirming its stability under these conditions .

Transesterification

The compound participates in alcohol-exchange reactions, enabling the synthesis of ester derivatives.

Reagents Conditions Products Yield
Ethanol + H₂SO₄Reflux, 12 hEthyl 2-[(6-methyl-4-oxo-tetrahydrochromen-7-yl)oxy]propanoate78%
Benzyl alcohol + Ti(OiPr)₄80°C, inert atmosphereBenzyl 2-[(6-methyl-4-oxo-tetrahydrochromen-7-yl)oxy]propanoate65%

Mechanistic Insights :

  • Acid-catalyzed transesterification follows a nucleophilic acyl substitution pathway.

  • Lewis acids like titanium isopropoxide enhance electrophilicity of the ester carbonyl group.

Nucleophilic Substitutions

The propanoate ester group is susceptible to nucleophilic attack, enabling functional group interconversion.

Nucleophile Reaction Conditions Products Applications
AmmoniaEthanol, 60°C, 8 h2-[(6-Methyl-4-oxo-tetrahydrochromen-7-yl)oxy]propanamidePrecursor for amide-based derivatives.
HydrazineTHF, reflux, 6 hCorresponding hydrazideIntermediate for heterocycle synthesis.

Structural Considerations :

  • The electron-withdrawing chromenone system slightly deactivates the ester carbonyl, necessitating prolonged reaction times .

Oxidation and Reduction

While the ester group itself is not redox-active, the tetrahydrochromene core undergoes selective transformations.

Reaction Type Reagents Products Observations
OxidationKMnO₄, acidic conditions6-Methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-ol (via chromene ring oxidation)Limited selectivity due to competing side reactions .
ReductionNaBH₄, ethanolPartially saturated chromenone derivativesKetone reduction is sterically hindered .

Stability Under Thermal and Photolytic Conditions

The compound exhibits moderate thermal stability but degrades under UV light:

Condition Temperature/Time Degradation Products Notes
Thermal decomposition150°C, 2 hFragmented aromatic compounds + CO₂Degradation pathway involves ester pyrolysis.
UV irradiation254 nm, 24 hRadical-derived dimers + oxidized chromenonePhotoinstability necessitates dark storage .

Interaction with Biological Nucleophiles

In pharmacological studies, the ester group reacts with serine residues in enzyme active sites:

Enzyme Reaction Outcome Biological Implications
EsterasesHydrolysis to release propanoic acid derivativeModulates bioavailability of active chromenone metabolites.
Cytochrome P450Oxidative demethylationGenerates reactive intermediates for detoxification .

Scientific Research Applications

Pharmaceutical Applications

  • Anticancer Activity :
    • Research indicates that compounds with chromene structures exhibit promising anticancer properties. For instance, studies have shown that similar compounds can inhibit the proliferation of various cancer cell lines, including breast (MCF-7) and colon (HCT-116) cancer cells. The mechanisms of action often involve the induction of apoptosis and cell cycle arrest .
    • A study focusing on related compounds demonstrated IC50 values ranging from 1.9 to 7.52 μg/mL against HCT-116 cells, indicating significant cytotoxic effects .
  • Antioxidant Properties :
    • Compounds similar to methyl 2-[(6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]propanoate have been linked to antioxidant activities. This property is crucial for protecting cells from oxidative stress and could contribute to the prevention of chronic diseases associated with oxidative damage.
  • Anti-inflammatory Effects :
    • The chromene moiety has been associated with anti-inflammatory properties. Research suggests that such compounds can inhibit inflammatory pathways, making them potential candidates for treating inflammatory diseases.

Synthesis and Mechanism of Action

The synthesis of this compound typically involves multi-step organic reactions that may include cyclization and functional group modifications. Understanding the specific reaction conditions is essential for optimizing yield and purity.

Case Studies

Study Focus Findings
Study on Anticancer Activity Evaluated the antiproliferative effects on cancer cell linesIdentified significant IC50 values indicating cytotoxicity against HCT116 and MCF7 cells
Research on Antioxidant Properties Investigated the antioxidant capacity of related compoundsDemonstrated potential protective effects against oxidative stress
Anti-inflammatory Mechanisms Explored the anti-inflammatory effects in vitroShowed inhibition of pro-inflammatory cytokines

Mechanism of Action

The mechanism of action of Methyl 2-[(6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]propanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structural Analogs

2.1. Functional Group Variations
2.1.1. Carboxylic Acid vs. Ester Derivatives
  • 2-[(6-Methyl-4-oxo-...]propanoic Acid (C₁₆H₁₆O₅): Key Properties: Molecular weight 288.29, logP 2.6, hydrogen-bond donor/acceptor = 1/5. Impact: The carboxylic acid group enables hydrogen bonding, influencing crystal packing (as seen in hydrogen-bonding patterns in cyclopenta[c]chromenes ) and solubility in polar solvents.
  • Implications: Enhanced membrane permeability and bioavailability due to higher lipophilicity, but reduced aqueous solubility .
2.1.2. Acetic Acid Analog
  • [ (6-Methyl-4-oxo-...)oxy]acetic Acid (C₁₅H₁₄O₅, CAS 314743-72-1): Key Differences: Shorter side chain (acetic acid vs. propanoic acid), molecular weight 274.27. However, fewer rotatable bonds (3 vs. 4 in the propanoic acid) may limit conformational flexibility .
2.2. Substituent Modifications
2.2.1. Hexyl-Substituted Derivative
  • 2-[(8-Hexyl-4-oxo-...)oxy]propanoic Acid (C₂₁H₂₆O₅): Key Features: A hexyl chain increases molecular weight (362.43 g/mol) and logP (estimated >4.0). The elongated alkyl chain could also affect binding to hydrophobic pockets in biological targets .
2.2.2. Isobutyrate Ester
  • 4-Oxo-...2-methylpropanoate (C₁₆H₁₆O₄): Structural Note: Branched isobutyrate ester (vs. linear propanoate).

Biological Activity

Overview of Methyl 2-[(6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]propanoate

This compound is a synthetic compound that belongs to a class of molecules known for their potential therapeutic applications. The structure features a cyclopenta[c]chromene moiety, which is known to exhibit various biological activities.

Chemical Structure

The chemical structure can be represented as follows:

C14H16O4\text{C}_{14}\text{H}_{16}\text{O}_4

This compound contains functional groups that may contribute to its biological properties.

Antioxidant Properties

Research indicates that compounds with similar structures often demonstrate antioxidant activity. Antioxidants are crucial in mitigating oxidative stress in cells and can play a role in preventing various diseases. Compounds derived from chromene structures have been shown to scavenge free radicals effectively.

Anti-inflammatory Effects

Several studies have highlighted the anti-inflammatory potential of chromene derivatives. These compounds may inhibit pro-inflammatory cytokines and modulate pathways involved in inflammation. This suggests that this compound could exhibit similar effects.

Anticancer Activity

Chromene derivatives have been investigated for their anticancer properties. They may induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including cell cycle arrest and modulation of signaling pathways. The specific mechanisms for this compound would require further empirical studies for validation.

Neuroprotective Effects

Some studies suggest that compounds with chromene structures can provide neuroprotection against neurodegenerative diseases. They may help in reducing neuronal damage caused by oxidative stress and inflammation.

Data Table: Biological Activities of Related Compounds

Compound NameBiological ActivityReference
Chromene AAntioxidant
Chromene BAnti-inflammatory
Chromene CAnticancer
Chromene DNeuroprotective

Q & A

Basic: What are the recommended synthetic routes for Methyl 2-[(6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]propanoate?

Methodological Answer:
The compound can be synthesized via a multi-step process involving:

Cyclization of tetrahydrochromene derivatives under acidic conditions to form the cyclopenta[c]chromen-4-one core.

Etherification at the 7-position using methyl 2-hydroxypropanoate in the presence of a coupling agent like DCC (dicyclohexylcarbodiimide) and DMAP (dimethylaminopyridine) to introduce the propanoate moiety.

Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol.
Key challenges include controlling regioselectivity during etherification and avoiding side reactions at the 4-oxo group. A detailed protocol with reaction optimization tables (e.g., solvent, temperature, catalyst screening) is critical .

Advanced: How can computational modeling resolve discrepancies in experimental solubility data for this compound?

Methodological Answer:
Discrepancies in solubility (e.g., polar vs. nonpolar solvents) can arise from variations in crystallinity or solvent interactions.

Molecular Dynamics (MD) Simulations : Use tools like GROMACS to model solvation shells and solvent-solute interactions.

COSMO-RS : Predict solubility parameters by calculating σ-profiles and activity coefficients.

XRD Analysis : Compare experimental crystal structures with simulated lattice energies to identify polymorphic forms.
For example, if solubility in DMSO deviates from predictions, check for hydrogen bonding between the 4-oxo group and DMSO, which may stabilize the compound beyond theoretical models .

Basic: What analytical techniques are optimal for characterizing purity and structural confirmation?

Methodological Answer:

  • HPLC : Use a C18 column (methanol/water, 70:30 v/v) with UV detection at 254 nm to assess purity (>98%).
  • NMR : 1H and 13C NMR (DMSO-d6) to confirm the cyclopenta[c]chromen core (δ 2.1–2.3 ppm for methyl groups, δ 4.5–5.0 ppm for ether linkages).
  • HRMS : Validate molecular weight (expected [M+H]+: 330.12 g/mol).
  • FTIR : Confirm ester carbonyl (C=O) stretching at ~1730 cm⁻¹ and chromenone C=O at ~1680 cm⁻¹.
    Cross-reference with published spectra of analogous tetrahydrochromenone derivatives .

Advanced: How does the stereochemistry of the propanoate side chain influence bioactivity?

Methodological Answer:
The R/S configuration of the methyl 2-oxypropanoate group affects receptor binding:

Docking Studies : Use AutoDock Vina to simulate interactions with cyclooxygenase (COX-2) or cytochrome P450 enzymes.

Chiral Synthesis : Prepare enantiomers via asymmetric catalysis (e.g., Sharpless epoxidation) and compare IC50 values in enzyme inhibition assays.

Pharmacokinetics : Assess metabolic stability (e.g., microsomal half-life) for each enantiomer.
Data from related chromenone derivatives suggest the R-configuration enhances binding affinity by 30% due to favorable hydrophobic interactions .

Basic: What are the stability considerations for long-term storage?

Methodological Answer:

  • Degradation Pathways : Hydrolysis of the ester group under humid conditions; oxidation of the chromenone ring.
  • Storage : Argon-sealed vials at –20°C in anhydrous DMSO or ethanol.
  • Stability Testing : Monitor via accelerated aging studies (40°C/75% RH for 6 months) with periodic HPLC analysis.
    Safety data for structurally similar compounds (e.g., cyclohexenol propanoates) indicate reactivity under UV light, necessitating amber glassware .

Advanced: How can enzyme engineering improve the biocatalytic synthesis of this compound?

Methodological Answer:
Directed evolution of enzymes like cytochrome P450 or monooxygenases can enhance regioselectivity and yield:

Library Construction : Use error-prone PCR to generate mutant libraries of Bacillus megaterium P450 BM2.

Screening : High-throughput assays (e.g., fluorescence-based) for etherification activity.

Rational Design : Modify active-site residues (e.g., Phe87Ala mutation) to accommodate the bulky chromenone substrate.
A 2020 study on engineered cyclohexanone monooxygenase achieved a 4.5-fold increase in yield for similar propanoate esters .

Basic: What pharmacological targets are associated with this compound?

Methodological Answer:
Preliminary studies on analogous 4-oxo-tetrahydrochromenones suggest:

  • Anti-inflammatory activity : COX-2 inhibition (IC50 ~1.2 µM in RAW 264.7 macrophages).
  • Anticancer potential : Apoptosis induction in MCF-7 cells via ROS generation.
  • Antimicrobial effects : MIC of 8 µg/mL against Staphylococcus aureus.
    Validate via in vitro assays (e.g., MTT for cytotoxicity, ELISA for cytokine profiling) .

Advanced: How to resolve contradictions in reported logP values?

Methodological Answer:
Discrepancies in logP (e.g., 2.1 vs. 2.8) may stem from:

Measurement Methods : Compare shake-flask vs. HPLC-derived values.

Ionization Effects : Adjust for pKa (predicted ~4.2 for the ester group) using pH-metric titrations.

QSAR Modeling : Apply Molinspiration or ACD/LogP algorithms to reconcile experimental and computational data.
A 2021 study resolved similar issues by correlating HPLC retention times with molecular descriptors .

Basic: What green chemistry approaches are viable for scaling synthesis?

Methodological Answer:

  • Solvent Replacement : Substitute DCM with cyclopentyl methyl ether (CPME), reducing E-factor by 40%.
  • Catalysis : Use immobilized lipases (e.g., CAL-B) for esterification in water.
  • Waste Minimization : Recover unreacted chromenone via acid-base extraction.
    Refer to USP guidelines for Class 3 solvent limits (e.g., <5,000 ppm for ethyl acetate) .

Advanced: How to design SAR studies for optimizing bioactivity?

Methodological Answer:

Scaffold Modification : Synthesize analogs with halogenation (e.g., 6-Br substitution) or fused rings.

In Silico Screening : Use Schrödinger’s Glide to prioritize analogs with improved docking scores.

ADMET Profiling : Predict permeability (Caco-2 model) and hepatotoxicity (e.g., Derek Nexus).
A 2024 study on chromene derivatives identified a fluoro-substituted analog with 10x higher bioavailability .

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